Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate
Overview
Description
Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate is a chemical compound with the molecular formula C3H4BF6KO . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H4BF6O.K/c1-3(10-2,11)4(5,6)7;/h1-2H2;/q-1;+1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 219.96 .Scientific Research Applications
Reactivity and Applications in Organic Chemistry
Potassium trifluoro(organo)borates, a category encompassing compounds like Potassium trifluoro((2,2,2-trifluoroethoxy)methyl)borate, have gained attention for their stability and reactivity, particularly in comparison to other organoboron reagents. Notably, their reactivity through the formation of difluoroboranes and in transmetallation reactions with transition metals have highlighted them as more reactive alternatives to boronic acids or esters. These compounds are pivotal in various organic reactions, offering a versatile tool in synthetic chemistry (Darses & Genet, 2003).
Synthesis of Amino Acid Derivatives
Potassium trifluoro(organo)borates have been successfully utilized in the synthesis of alanine derivatives, engaging with a variety of dehydroamino esters. This process, facilitated by rhodium complexes, results in the production of alanine derivatives with diverse amino protecting groups, illustrating the compound's utility in constructing complex molecular structures (Navarre, Darses, & Genêt, 2004).
Fluoroethoxylation in Synthesis
The ability to introduce a 2,2,2-trifluoroethoxy group to various aromatic and heteroaromatic systems using this compound highlights its importance in the field of synthetic chemistry. This process, often involving palladium-catalyzed cross-coupling reactions, showcases the compound's role in the synthesis of complex molecules, including fluorous derivatives of pharmaceuticals (Pethő et al., 2017).
Cross-Coupling Reactions
The involvement of potassium trifluoro(organo)borates in palladium-catalyzed coupling reactions with aryl- or alkenyltriflates is noteworthy. This process leads to the formation of arenes or alkenes, demonstrating the compound's broad applicability in creating diverse chemical structures (Molander & Ito, 2001).
Safety and Hazards
Properties
IUPAC Name |
potassium;trifluoro(2,2,2-trifluoroethoxymethyl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BF6O.K/c5-3(6,7)1-11-2-4(8,9)10;/h1-2H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLJDUDDGYLAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCC(F)(F)F)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BF6KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734643 | |
Record name | Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333326-05-8 | |
Record name | Potassium trifluoro[(2,2,2-trifluoroethoxy)methyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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